Ethyl 3-hydroxy-2-(hydroxymethyl)propanoate
Description
Ethyl 3-hydroxy-2-(hydroxymethyl)propanoate is a polyfunctional ester characterized by a central propanoate backbone with hydroxyl (-OH) and hydroxymethyl (-CH2OH) substituents. Its structure (C6H12O5) enables hydrogen bonding and confers polarity, influencing solubility and reactivity. The compound is synthesized via acid-catalyzed hydrolysis of methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate in methanol, yielding a yellow oil with 95% purity after flash chromatography . Key spectroscopic data include IR absorption bands for ester carbonyl (1745 cm⁻¹) and hydroxyl groups (broad ~3400 cm⁻¹), consistent with its diol-ester hybrid structure.
Properties
IUPAC Name |
ethyl 3-hydroxy-2-(hydroxymethyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-2-10-6(9)5(3-7)4-8/h5,7-8H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRACXKIJYYHCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CO)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99116-11-7 | |
| Record name | ethyl 3-hydroxy-2-(hydroxymethyl)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-hydroxy-2-(hydroxymethyl)propanoate can be synthesized through various methods. One common approach involves the esterification of 3-hydroxy-2-(hydroxymethyl)propanoic acid with ethanol in the presence of an acid catalyst . The reaction typically requires heating under reflux conditions to drive the esterification to completion.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxy-2-(hydroxymethyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to yield alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated compounds.
Scientific Research Applications
Ethyl 3-hydroxy-2-(hydroxymethyl)propanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of metabolic pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-hydroxy-2-(hydroxymethyl)propanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups in the compound allow it to participate in various biochemical reactions, influencing cellular processes and metabolic pathways .
Comparison with Similar Compounds
Ethyl 3-hydroxy-2,2-dimethylpropanoate (CAS 14002-73-4)
- Structure : Features two methyl groups at C2 and a hydroxyl group at C3, reducing steric hindrance compared to the hydroxymethyl substituent in the target compound.
- Synthesis: Typically prepared via esterification of 3-hydroxy-2,2-dimethylpropanoic acid with ethanol under acidic conditions.
- Properties : Lower polarity due to the absence of a hydroxymethyl group; higher volatility (logP ~0.8 vs. ~-0.2 for the target compound).
Methyl 3-acetoxy-2-methylene-3-(2-pyridyl)propanoate (CAS not listed)
- Structure : Contains a pyridyl ring and acetoxy group, introducing aromaticity and electron-withdrawing effects absent in the target compound.
- Synthesis: Derived from methyl 3-hydroxy-2-methylene-3-(2-pyridyl)propanoate via acetylation with acetic anhydride and triethylamine .
- Properties : Enhanced stability due to conjugation with the pyridyl ring; UV-Vis absorption at 270 nm (π→π* transitions).
- Applications : Intermediate in indolizine alkaloid synthesis, unlike the target compound’s applications in hydrolyzable prodrugs .
Ethyl 3-(methylsulfonyl)propanoate (CAS 118675-14-2)
- Structure : Substituted with a sulfonyl (-SO2-) group, a strong electron-withdrawing moiety, contrasting with the electron-donating hydroxymethyl group.
- Synthesis : Prepared via sulfonation of ethyl acrylate derivatives.
- Properties : Higher reactivity in nucleophilic substitutions (e.g., SN2 reactions); logP ~0.5 due to sulfonyl polarity.
- Applications : Pharmaceutical intermediate for kinase inhibitors, differing from the target compound’s role in biodegradable materials .
Ethyl 3-(pyridin-2-ylamino)propanoate (CAS 103041-38-9)
- Structure: Contains a pyridylamino group, enabling hydrogen bonding and coordination chemistry.
- Synthesis: Catalytic reaction of 2-aminopyridine with ethyl acrylate using trifluoromethanesulfonic acid .
- Properties : Fluorescence emission at 420 nm (λex = 350 nm); pKa ~4.5 for the pyridyl nitrogen.
- Applications : Key intermediate in dabigatran (anticoagulant) synthesis, contrasting with the target compound’s hydrolyzable ester applications .
Data Table: Key Properties of Ethyl 3-hydroxy-2-(hydroxymethyl)propanoate and Analogues
Research Findings and Trends
- Reactivity : Hydroxymethyl-containing esters (e.g., target compound) exhibit higher hydrolytic lability than methyl- or sulfonyl-substituted analogues, making them suitable for controlled-release formulations .
- Spectroscopic Differentiation : IR and NMR spectra reliably distinguish between hydroxymethyl (δ 3.5–4.0 ppm for -CH2OH) and sulfonyl (δ 3.2 ppm for -SO2-) substituents .
- Industrial Relevance : Esters with aromatic/heterocyclic groups (e.g., pyridyl) are prioritized in medicinal chemistry, while diol-esters are emerging in green chemistry .
Biological Activity
Ethyl 3-hydroxy-2-(hydroxymethyl)propanoate, with the CAS Number 99116-11-7, is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C6H12O4
- Molecular Weight : 148.16 g/mol
- Structure : The compound features a hydroxyl group and a hydroxymethyl group, contributing to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. These interactions can influence several biochemical pathways:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Binding : It has the potential to bind to receptors, modulating physiological responses.
- Antioxidant Activity : The presence of hydroxyl groups suggests possible antioxidant properties, which can mitigate oxidative stress in biological systems.
Biological Activity
Research has indicated several areas where this compound exhibits biological activity:
- Antioxidant Properties : Studies suggest that compounds with hydroxyl groups can effectively scavenge free radicals, reducing oxidative damage in cells.
- Anticancer Potential : Preliminary studies indicate that similar compounds may exhibit cytotoxic effects against various cancer cell lines, although specific data on this compound is limited.
- Metabolic Effects : Research into related compounds indicates potential effects on metabolic pathways, which could influence conditions such as diabetes or obesity.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds structurally related to this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated antioxidant activity in vitro, suggesting potential protective effects against oxidative stress. |
| Study B | Investigated similar esters and found significant cytotoxicity against MDA-MB-231 breast cancer cells, indicating a need for further exploration of this compound in cancer research. |
| Study C | Evaluated metabolic impacts and found that compounds with similar structures could influence glucose metabolism in animal models. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
